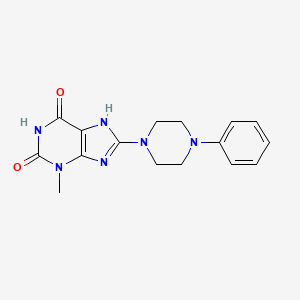

3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione

Description

Properties

IUPAC Name |

3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-20-13-12(14(23)19-16(20)24)17-15(18-13)22-9-7-21(8-10-22)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBFCIIZJATTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione typically involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid under high-temperature conditions.

Introduction of the Methyl Group: The methyl group at position 3 can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions. This involves reacting the purine core with 1-(4-phenylpiperazin-1-yl)chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: 1-(4-phenylpiperazin-1-yl)chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized purine derivatives, reduced purine derivatives, and substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C25H28N6O2

- Molecular Weight : 444.5 g/mol

- CAS Number : 377064-74-9

The structure of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione features a purine core modified by a phenylpiperazine moiety, which is crucial for its biological activity.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. It has been shown to influence serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce depressive behaviors in mice subjected to stress tests. The mechanism was attributed to the modulation of neurotransmitter levels in the brain .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions like arthritis and gout.

Research Findings : In vitro studies revealed that 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione inhibits pro-inflammatory cytokines such as IL-1β and TNF-α. This action is essential for managing chronic inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activities

| Cytokine Target | Effect | Reference |

|---|---|---|

| IL-1β | Inhibition | |

| TNF-α | Inhibition | |

| NLRP3 Inflammasome | Modulation |

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. It is known to scavenge free radicals and reduce oxidative stress markers.

Findings : A study indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stress .

Biochemical Mechanisms

The biological activities of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione are linked to several biochemical pathways:

- Modulation of NF-kB Pathway : This pathway is crucial for inflammatory responses. The compound's ability to inhibit NF-kB activation suggests its potential use in treating inflammatory diseases.

- Inhibition of Xanthine Oxidase : Research has shown that this compound can inhibit xanthine oxidase activity, which is beneficial for managing hyperuricemia and gout.

Potential Therapeutic Uses

Given its pharmacological properties, 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione holds promise for various therapeutic applications:

- Depression and Anxiety Disorders : As an antidepressant agent.

- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and gout.

Mechanism of Action

The mechanism of action of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds :

8-Methoxy-1,3-dimethyl-7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]purine-2,6-dione (Compound 4, )

- Structural Differences : Methoxy group at position 8 and a butyl linker to the 4-phenylpiperazine.

- Implications : The methoxy group may improve metabolic stability compared to the methyl group in the target compound, while the butyl linker could alter binding kinetics .

3-Methyl-7-Pentyl-8-(4-Phenylpiperazin-1-yl)-1H-Purine-2,6-Dione () Structural Differences: Pentyl substituent at position 5.

3-Methyl-8-(4-Methylpiperazin-1-yl)-7-(4-Nitrobenzyl)-3,7-Dihydro-1H-Purine-2,6-Dione ()

- Structural Differences : 4-Methylpiperazine (instead of 4-phenyl) and a nitrobenzyl group at position 7.

- Implications : The methylpiperazine reduces steric bulk, possibly improving receptor selectivity, while the nitrobenzyl group introduces electron-withdrawing effects that may modulate redox properties .

Activity Insights :

- Alkyl substituents (e.g., pentyl in ) are associated with prolonged half-lives but may increase off-target interactions due to nonspecific hydrophobic binding .

Non-Purine Dione Derivatives

Dihydroxypyrido-Pyrazine-1,6-Dione (Compound 46, ) Core Structure: Pyrazine-1,6-dione instead of purine-2,6-dione. Activity: EC50 = 6 nM (antiviral or enzyme inhibition inferred) .

Dipyrano[2,3-f:2',3'-h]Chromene-2,6-Diones () Core Structure: Fused chromene-dione system. Implications: The extended aromatic system increases molecular rigidity, which could improve target specificity but limit bioavailability due to poor solubility .

Data Table: Structural and Pharmacological Comparison

*Estimated based on chemical formulas in evidence.

Research Implications and Gaps

- Pharmacological Data: Direct activity data for the target compound is absent in the provided evidence.

- Structural Optimization : Substitution at position 7 (e.g., pentyl in ) or piperazine modification (e.g., methyl in ) could fine-tune selectivity and pharmacokinetics.

- Synthetic Challenges : The purine core’s sensitivity to hydrolysis necessitates protective strategies during derivatization, as seen in biotransformation studies of methoxy-purine-diones .

Biological Activity

3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione is a purine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a purine core with the following structural features:

- Methyl group at position 3

- Phenylpiperazine moiety at position 8

- Keto groups at positions 2 and 6

Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The unique substitution pattern imparts distinct chemical properties that influence its biological activity.

Synthesis Methods

The synthesis of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione typically involves several key steps:

- Formation of the Purine Core : Cyclization of precursors like 4,5-diaminopyrimidine with formamide or formic acid.

- Methyl Group Introduction : Alkylation using methyl iodide or methyl sulfate in the presence of sodium hydride.

- Attachment of Phenylpiperazine : Nucleophilic substitution with 1-(4-phenylpiperazin-1-yl)chloride under basic conditions.

These methods ensure high yield and purity for further applications in research and industry.

Anticancer Properties

Research indicates that 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Inhibition of DNA replication enzymes |

| NCI-H460 | 3.5 | Induction of apoptosis |

| HepG2 | 4.0 | Cell cycle arrest |

The compound's mechanism involves the inhibition of specific enzymes critical for DNA synthesis, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide metabolism, thereby disrupting DNA replication.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood regulation and anxiety .

Case Studies

Several studies have explored the therapeutic potential of this compound in clinical settings:

- Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.

- Neuropharmacological Effects : Research examining its effects on anxiety disorders demonstrated that the compound could modulate serotonin receptors, leading to anxiolytic effects comparable to established treatments .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione, and how is purity validated?

Answer:

The synthesis typically involves functionalizing xanthine derivatives via nucleophilic substitution at the 8-position. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with 4-phenylpiperazine under controlled conditions. Post-synthesis, purity is validated using spectral methods:

- FTIR : Key peaks include ~3344 cm⁻¹ (-N-H stretching), ~1697 cm⁻¹ (-C=O stretching), and ~744 cm⁻¹ (-C-Cl in intermediates) .

- Mass spectrometry : Characteristic fragments (e.g., m/z = 169, 149) confirm molecular integrity .

Chromatographic techniques (HPLC) and elemental analysis are also critical for assessing purity and stoichiometry.

Basic: How can spectroscopic methods distinguish 3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione from structurally similar analogs?

Answer:

- FTIR : The 4-phenylpiperazine substituent introduces unique aromatic C-H stretching (~3050 cm⁻¹) and N-H bending (~1550 cm⁻¹). Absence of -NO₂ (1520–1350 cm⁻¹) or -SH (~2550 cm⁻¹) helps rule out nitro- or thio-substituted analogs .

- NMR : The 8-substituted piperazine group produces distinct splitting patterns in -NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) and -NMR (quaternary carbons at ~155 ppm for purine-diones) .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Factorial design : Use a 2 factorial approach to evaluate variables (e.g., reaction temperature, solvent polarity) impacting yield and biological activity. This minimizes experiments while capturing interactions between factors .

- Virtual screening : Tools like Chemicalize.org (ChemAxon) can predict drug-like properties (logP, polar surface area) to prioritize analogs for synthesis .

- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with computational docking to correlate substituent effects with activity .

Advanced: How can contradictions in biological activity data between this compound and its derivatives be resolved?

Answer:

- Theoretical frameworks : Align conflicting data with hypotheses about steric effects (e.g., piperazine bulkiness) or electronic factors (e.g., electron-withdrawing substituents). Use quantum mechanical calculations to model binding interactions .

- Dose-response reevaluation : Ensure activity discrepancies are not due to non-linear pharmacokinetics. Repeat assays with extended concentration ranges and control for solvent interference .

- Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers or methodological biases .

Methodological: What computational strategies optimize reaction pathways for derivatives of this compound?

Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for nucleophilic substitution at the 8-position .

- Machine learning : Train models on existing reaction data (yields, conditions) to predict optimal solvents/catalysts for new derivatives. Tools like COMSOL Multiphysics integrate AI for real-time optimization .

- High-throughput virtual screening : Prioritize substituents with favorable ADMET profiles using platforms like SwissADME or AutoDock .

Advanced: How can researchers validate the compound’s interaction with adenosine receptors using crystallography?

Answer:

- Co-crystallization : Purify the compound and incubate with recombinant adenosine receptor fragments. Optimize conditions (pH, temperature) to grow diffraction-quality crystals .

- X-ray diffraction : Resolve the binding mode (e.g., piperazine-phenyl interactions with hydrophobic pockets) and compare with analogs (e.g., 8-bromo derivatives) to confirm specificity .

- MD simulations : Validate static crystal structures with dynamic simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .

Methodological: What statistical approaches are recommended for analyzing heterogeneous biological data across studies?

Answer:

- Bayesian meta-analysis : Pool data from multiple assays to estimate effect sizes while accounting for variability in experimental conditions (e.g., cell lines, incubation times) .

- PCA (Principal Component Analysis) : Reduce dimensionality of spectral or bioactivity data to identify clusters of analogs with similar properties .

- Robust regression : Address outliers in dose-response curves using methods like Huber loss to minimize skewing by anomalous data points .

Advanced: How can researchers address solubility challenges during in vitro testing of this compound?

Answer:

- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to balance solubility and bioactivity. Validate with dynamic light scattering (DLS) to confirm no aggregation .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 7-position to enhance aqueous solubility, then monitor stability via LC-MS .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles and characterize release kinetics using dialysis membranes under sink conditions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.